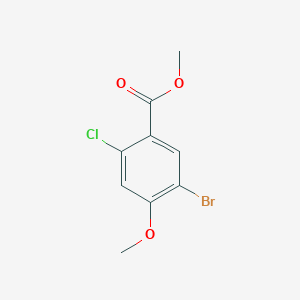

Methyl 5-bromo-2-chloro-4-methoxybenzoate

Description

Overview of Halogenated Methoxybenzoate Esters in Contemporary Organic Chemistry

Halogenated methoxybenzoate esters are a class of aromatic compounds characterized by a benzene (B151609) ring functionalized with one or more halogen atoms (fluorine, chlorine, bromine, or iodine), a methoxy (B1213986) group (-OCH3), and a methyl ester group (-COOCH3). The presence of these varied functional groups imparts a unique chemical reactivity to the molecule. The electron-withdrawing nature of the halogens and the electron-donating effect of the methoxy group, along with their specific placement on the aromatic ring (ortho, meta, para), significantly influence the molecule's electronic properties and reactivity in electrophilic and nucleophilic substitution reactions.

In contemporary organic chemistry, these esters are highly valued as versatile intermediates. The halogen substituents serve as useful handles for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is fundamental in the construction of complex molecular scaffolds. The methoxy group can direct the regioselectivity of further substitutions on the aromatic ring and can also be a precursor to a hydroxyl group through demethylation. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides or alcohols, further expanding its synthetic utility.

Significance of Methyl 5-bromo-2-chloro-4-methoxybenzoate in Current Chemical Research

This compound has emerged as a compound of notable interest, primarily due to its role as a key building block in the synthesis of high-value pharmaceutical agents. Its significance is particularly pronounced in the development of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used in the treatment of type 2 diabetes. thieme-connect.comthieme-connect.comthieme-connect.com

The specific arrangement of the bromo, chloro, and methoxy substituents on the benzoate (B1203000) ring makes this molecule an ideal precursor for constructing the complex diarylmethane core structure characteristic of many SGLT2 inhibitors. thieme-connect.com The bromine atom, for instance, provides a reactive site for metal-catalyzed cross-coupling reactions to introduce another aromatic ring, a crucial step in the synthesis of these therapeutic agents. The chloro and methoxy groups are also integral to the final structure and activity of the target drug molecules.

The demand for novel and effective treatments for metabolic diseases continues to drive research and development in the pharmaceutical industry. Consequently, the efficient and scalable synthesis of key intermediates like this compound is a subject of ongoing investigation, highlighting its practical importance in medicinal chemistry and process development. thieme-connect.comthieme-connect.com

Structural Features and Stereochemical Considerations within Halogenated Benzoate Frameworks

The structure of this compound is defined by the specific placement of its five substituents on the benzene ring. According to IUPAC nomenclature, the ester group is assigned the primary position (C1). The substituents are then numbered to give the lowest possible locants, resulting in the chloro group at position 2, the methoxy group at position 4, and the bromo group at position 5.

| Property | Value |

|---|---|

| Molecular Formula | C9H8BrClO3 |

| Molecular Weight | 279.515 g/mol |

| CAS Number | 952655-93-3 |

| Appearance | White to off-white powder |

From a stereochemical perspective, this compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. However, stereochemical considerations become highly relevant when considering the broader context of halogenated benzoate frameworks and their reactions. The introduction of substituents onto a benzene ring can lead to the formation of constitutional isomers (e.g., ortho, meta, para disubstituted benzenes). spectroscopyonline.com For polysubstituted benzenes, the number of possible isomers increases significantly. The precise arrangement of these substituents is critical as it dictates the molecule's physical, chemical, and biological properties.

In reactions involving halogenated benzoates, such as additions to the ring or transformations of existing side chains, the creation of new stereocenters is a common occurrence. The existing substituents on the ring can influence the stereochemical outcome of these reactions through steric hindrance or by directing incoming reagents to a particular face of the molecule. Therefore, while this compound itself is achiral, its use in the synthesis of chiral molecules necessitates a thorough understanding of stereoselective transformations.

Detailed Research Findings: Synthesis

A representative synthetic approach is outlined in the table below, starting from a readily available precursor and proceeding through a series of standard organic transformations.

| Step | Reaction | Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Nitration | HNO3/H2SO4 | Introduction of a nitro group onto the aromatic ring. |

| 2 | Reduction | H2, Pd/C or other reducing agents | Conversion of the nitro group to an amino group. |

| 3 | Sandmeyer Reaction (Chlorination) | NaNO2, HCl, CuCl | Replacement of the amino group with a chloro substituent. |

| 4 | Bromination | Br2 or NBS in the presence of a Lewis acid | Introduction of a bromo substituent onto the aromatic ring. |

| 5 | Esterification | Methanol (B129727) (CH3OH), Acid catalyst (e.g., H2SO4) | Conversion of the carboxylic acid to the methyl ester. |

This table represents a generalized synthetic strategy based on known transformations for similar compounds and should be considered illustrative.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-2-chloro-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO3/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOKUICTJWOOOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Cl)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving Methyl 5 Bromo 2 Chloro 4 Methoxybenzoate

Electrophilic Aromatic Substitution Mechanisms on Halogenated Methoxybenzoates

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring. pku.edu.cn

Influence of Substituents on Electrophilic Attack Regioselectivity

The directing effects of the substituents on the benzene (B151609) ring of Methyl 5-bromo-2-chloro-4-methoxybenzoate determine the position of an incoming electrophile. ucalgary.ca Substituents are classified as either activating or deactivating and as ortho-, para- or meta-directing.

Methoxy (B1213986) Group (-OCH3): This is a strongly activating group and is ortho, para-directing. It donates electron density to the ring through resonance, stabilizing the arenium ion intermediate formed during the electrophilic attack at the ortho and para positions. youtube.com

Halogens (-Br, -Cl): Halogens are deactivating groups due to their inductive electron withdrawal. However, they are ortho, para-directing because they can donate a lone pair of electrons through resonance, which helps to stabilize the carbocation intermediate when the attack is at the ortho or para position. fiveable.me

Methyl Carboxylate Group (-COOCH3): This is a deactivating group and is meta-directing. It withdraws electron density from the ring through both induction and resonance, destabilizing the arenium ion intermediate, particularly when the attack is at the ortho and para positions.

In this compound, the positions open for electrophilic substitution are C3 and C6. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

| -OCH3 | C4 | Activating, Resonance Donating | Ortho, Para |

| -Cl | C2 | Deactivating, Inductive Withdrawing, Resonance Donating | Ortho, Para |

| -Br | C5 | Deactivating, Inductive Withdrawing, Resonance Donating | Ortho, Para |

| -COOCH3 | C1 | Deactivating, Inductive & Resonance Withdrawing | Meta |

The methoxy group strongly activates the positions ortho to it (C3 and C5). The chlorine atom directs ortho and para (to C3 and C6, with C4 and C2 being the other positions). The bromine atom also directs ortho and para (to C6 and C4, with C2 and C5 being the other positions). The methyl carboxylate group directs meta (to C3 and C5).

Considering these combined effects, the C3 and C6 positions are the most likely sites for electrophilic attack. The powerful activating effect of the methoxy group will likely dominate, favoring substitution at its ortho positions. However, steric hindrance from the adjacent bulky bromine and chlorine atoms will also play a crucial role in determining the final regioselectivity.

Role of Halonium Intermediates in Catalytic Halogenation

In the catalytic halogenation of aromatic compounds, a Lewis acid catalyst is typically employed to polarize the halogen molecule, making it a more potent electrophile. wikipedia.org For instance, in bromination with Br2, a Lewis acid like FeBr3 is used. The reaction proceeds through the formation of a highly electrophilic complex, which is then attacked by the aromatic ring. wikipedia.org

The mechanism involves the formation of a Wheland intermediate (or arenium ion), a resonance-stabilized carbocation. wikipedia.org In the context of halogenation, this intermediate is sometimes discussed in terms of a halonium ion character, where the halogen atom is formally positively charged and bonded to two carbon atoms. While cyclic halonium ions are well-established intermediates in the halogenation of alkenes, their role in electrophilic aromatic substitution is more nuanced. khanacademy.org The intermediate in EAS is a delocalized carbocation, and while a halogen substituent can participate in resonance stabilization, the discrete formation of a stable halonium ion intermediate within the aromatic ring is not the generally accepted mechanism. Instead, the electrophilic halogen attacks the ring to form the sigma complex, and the stability of this complex is influenced by the electronic properties of the substituents. wikipedia.org

Nucleophilic Substitution Reactions on the Halogenated Aromatic Ring

Aryl halides are generally unreactive towards nucleophilic substitution. However, the presence of electron-withdrawing groups can activate the ring for nucleophilic aromatic substitution (SNAr). wikipedia.org The SNAr mechanism typically proceeds via an addition-elimination pathway, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

Reactivity Differentials Between Bromine and Chlorine Atoms

In SNAr reactions, the rate-determining step is usually the nucleophilic attack on the aromatic ring to form the Meisenheimer complex, not the departure of the leaving group. wikipedia.org Consequently, the reactivity of the leaving group is often inverted compared to SN1 and SN2 reactions. More electronegative halogens are better at stabilizing the negative charge in the intermediate through their inductive effect. This leads to the following general order of reactivity for halogens in SNAr reactions: F > Cl ≈ Br > I. wikipedia.org

Therefore, in this compound, the chlorine atom at the C2 position is expected to be more reactive towards nucleophilic substitution than the bromine atom at the C5 position, assuming all other factors are equal. The higher electronegativity of chlorine makes the C2 carbon more electrophilic and better able to accommodate the negative charge that develops in the transition state leading to the Meisenheimer complex.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Pathways

The regioselectivity of SNAr reactions is determined by the ability of the substituents to stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.com Electron-withdrawing groups positioned ortho or para to the leaving group are particularly effective at stabilizing this intermediate through resonance. libretexts.org

In this compound, the methyl carboxylate group (-COOCH3) at C1 is a strong electron-withdrawing group.

Attack at C2 (displacing -Cl): The negative charge in the Meisenheimer complex can be delocalized onto the ortho-positioned methyl carboxylate group. This provides significant stabilization.

Attack at C5 (displacing -Br): The methyl carboxylate group is meta to the C5 position. Therefore, it cannot directly stabilize the negative charge of the Meisenheimer complex through resonance.

Given this, nucleophilic attack is strongly favored at the C2 position, leading to the displacement of the chlorine atom. The methoxy group at C4, being an electron-donating group, would destabilize a negative charge at the ortho C5 position, further disfavoring attack at this site.

| Position of Attack | Leaving Group | Key Stabilizing/Destabilizing Group | Predicted Reactivity |

| C2 | -Cl | -COOCH3 (ortho, stabilizing) | High |

| C5 | -Br | -COOCH3 (meta, no resonance stabilization), -OCH3 (ortho, destabilizing) | Low |

Impact of Steric Hindrance on Reaction Pathways and Yields

Steric hindrance can significantly influence the rate and outcome of chemical reactions by impeding the approach of a reactant to the reaction center. libretexts.org In the context of SNAr reactions on this compound, the substituents on the ring can sterically hinder the incoming nucleophile.

The C2 position is flanked by the methyl carboxylate group at C1 and a hydrogen atom at C3. The C5 position is situated between the methoxy group at C4 and a hydrogen atom at C6. The methyl carboxylate group is generally larger than a hydrogen atom. Therefore, the C2 position is more sterically hindered than the C5 position.

However, the electronic effects that strongly activate the C2 position for nucleophilic attack are likely to be the dominant factor in determining the regioselectivity. While steric hindrance at C2 might slightly reduce the reaction rate compared to a less hindered but electronically similar position, the powerful stabilizing effect of the ortho-carboxyl group is expected to ensure that substitution occurs preferentially at C2. In cases where the nucleophile is particularly bulky, the impact of steric hindrance could become more pronounced, potentially leading to lower yields or the formation of side products. researchgate.net

Ester Hydrolysis and Transesterification Mechanisms

The hydrolysis and transesterification of this compound are fundamental reactions of the ester functional group. The mechanisms are influenced by the electronic properties of the substituents on the benzene ring.

Ester Hydrolysis:

Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: The process begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.comyoutube.com Following a series of proton transfers, the methanol (B129727) group is eliminated as a leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product, 5-bromo-2-chloro-4-methoxybenzoic acid. youtube.com The entire mechanism is a series of equilibrium steps. youtube.comyoutube.com

Base-Promoted Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. byjus.comyoutube.com This intermediate then collapses, eliminating the methoxide (B1231860) ion as the leaving group and forming the carboxylic acid. The methoxide ion subsequently deprotonates the carboxylic acid in an irreversible acid-base reaction to form a carboxylate salt and methanol. youtube.com An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid product. byjus.com

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. Similar to hydrolysis, this reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism mirrors that of acid-catalyzed hydrolysis. The carbonyl oxygen is first protonated by the acid catalyst. The new alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After proton transfers, the original methanol is eliminated, and deprotonation of the carbonyl oxygen yields the new ester. masterorganicchemistry.com

Base-Catalyzed Transesterification: An alkoxide, corresponding to the new alcohol, acts as a nucleophile and attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the original methoxide group and forming the new ester. masterorganicchemistry.com

The reaction conditions for these transformations are summarized in the table below.

| Reaction | Catalyst | Nucleophile | Key Intermediate | Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | H₂O | Protonated Tetrahedral Intermediate | 5-bromo-2-chloro-4-methoxybenzoic acid |

| Base-Promoted Hydrolysis | OH⁻ | OH⁻ | Tetrahedral Intermediate | 5-bromo-2-chloro-4-methoxybenzoate salt |

| Acid-Catalyzed Transesterification | H⁺ | R'OH | Protonated Tetrahedral Intermediate | New Ester |

| Base-Catalyzed Transesterification | R'O⁻ | R'O⁻ | Tetrahedral Intermediate | New Ester |

Oxidation and Reduction Reaction Mechanisms of Ester and Aromatic Functional Groups

The functional groups of this compound, namely the ester and the substituted aromatic ring, can undergo oxidation and reduction reactions under specific conditions.

Oxidation:

Aromatic Ring: The substituted benzene ring is generally resistant to oxidation due to its aromatic stability. Strong oxidizing agents under harsh conditions, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), would likely lead to the degradation of the ring. ucr.edu

Ester Group: The ester functional group is at a high oxidation state and is therefore resistant to further oxidation.

Reduction:

Ester Group: The ester group can be reduced to a primary alcohol. Common reducing agents for this transformation are strong hydride reagents like lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide group to form an aldehyde. The aldehyde is then rapidly reduced by another equivalent of the hydride reagent to the corresponding primary alcohol, (5-bromo-2-chloro-4-methoxyphenyl)methanol.

Aromatic Ring: The aromatic ring can be reduced under more forcing conditions, for example, through catalytic hydrogenation with hydrogen gas (H₂) and a metal catalyst like palladium on carbon (Pd/C) at high pressure and temperature. This would result in the formation of a substituted cyclohexane (B81311) derivative.

| Functional Group | Reaction | Reagent | Mechanism | Product |

| Ester | Reduction | LiAlH₄ | Nucleophilic acyl substitution followed by nucleophilic addition | (5-bromo-2-chloro-4-methoxyphenyl)methanol |

| Aromatic Ring | Reduction | H₂/Pd/C (high pressure/temp) | Catalytic Hydrogenation | Substituted cyclohexane derivative |

Metal-Mediated Reaction Mechanisms (e.g., Ruthenium(II)-catalyzed C-H Arylation, Cyclometalation)

This compound can participate in metal-mediated reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Ruthenium(II)-catalyzed C-H Arylation:

Ruthenium(II) catalysts are known to facilitate the direct arylation of C-H bonds. researchgate.net For a substrate like this compound, a directing group is typically required to achieve regioselectivity. The methoxy or ester group could potentially act as a weak directing group, guiding the arylation to the ortho C-H bond.

The general mechanism for Ru(II)-catalyzed C-H arylation often involves:

C-H Activation: The Ru(II) catalyst coordinates to the directing group and activates a nearby C-H bond, leading to the formation of a cyclometalated intermediate (a ruthenacycle). This step is often the rate-determining step.

Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the ruthenium center, forming a Ru(IV) intermediate.

Reductive Elimination: The aryl group and the activated carbon atom on the substrate are eliminated from the ruthenium center, forming the new C-C bond and regenerating the Ru(II) catalyst.

Computational studies have been instrumental in elucidating the feasibility of C-H activation pathways in such reactions. nih.gov

Cyclometalation:

Cyclometalation is a key step in many C-H activation cycles, where a metal complex reacts with a ligand containing a C-H bond to form a metallacycle. In the case of this compound, a transition metal, such as palladium or ruthenium, could potentially coordinate to the ester or methoxy oxygen and subsequently activate an adjacent C-H bond on the aromatic ring to form a stable five- or six-membered metallacycle. This cyclometalated species can then undergo further reactions.

Theoretical Probing of Reaction Pathways and Transition State Geometries

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions by allowing for the study of reaction pathways and the characterization of transient species like transition states. nih.gov For reactions involving this compound, theoretical methods such as Density Functional Theory (DFT) can be employed to:

Model Reaction Mechanisms: The stepwise mechanisms of hydrolysis, transesterification, and metal-catalyzed reactions can be computationally modeled to determine the most energetically favorable pathway.

Calculate Activation Energies: By locating the transition state geometries for each elementary step, the activation energy can be calculated, providing a quantitative measure of the reaction rate.

Analyze Substituent Effects: Theoretical calculations can explain how the bromo, chloro, and methoxy substituents on the aromatic ring influence the reactivity of the ester group and the C-H bonds through their electronic and steric effects. For instance, the electron-withdrawing nature of the halogens would increase the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic attack in hydrolysis and transesterification reactions.

Predict Regioselectivity: In C-H activation reactions, computational models can predict which C-H bond is most likely to be activated by the metal catalyst by comparing the energies of the different possible cyclometalated intermediates and the corresponding transition states.

Recent advances in computational chemistry, such as the use of distortion/interaction analysis and energy decomposition analysis, have provided deeper understanding of cycloaddition reactions, which share mechanistic principles with some metal-catalyzed processes. nih.gov These computational tools can be applied to investigate the intricate details of reactions involving this compound.

Advanced Spectroscopic Characterization Techniques and Interpretation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For "Methyl 5-bromo-2-chloro-4-methoxybenzoate," ¹H NMR and ¹³C NMR would be the fundamental techniques used.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Patterns

A ¹H NMR spectrum of "this compound" would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would likely display two singlets, as the protons on the benzene (B151609) ring at positions 3 and 6 are not adjacent to any other protons. The chemical shifts of these aromatic protons would be influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing halogen and ester groups. Additionally, two singlets would be expected for the protons of the methyl ester (-COOCH₃) and the methoxy (-OCH₃) groups.

Expected ¹H NMR Data (Predicted)

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (C3-H) | 7.0 - 7.5 | Singlet |

| Aromatic H (C6-H) | 7.5 - 8.0 | Singlet |

| Methoxy Protons (-OCH₃) | 3.8 - 4.0 | Singlet |

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum would provide information about the number of unique carbon atoms and their chemical environment. For "this compound," nine distinct signals would be anticipated, corresponding to the nine carbon atoms in the molecule. The chemical shifts would be characteristic of the type of carbon (aromatic, carbonyl, or methyl).

Expected ¹³C NMR Data (Predicted)

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | 160 - 170 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-Cl | 125 - 135 |

| Aromatic C-Br | 110 - 120 |

| Aromatic C-H | 110 - 130 |

| Aromatic C (quaternary) | 120 - 140 |

| -OCH₃ | 55 - 65 |

Advanced Two-Dimensional NMR Techniques for Connectivity Assignment

To definitively assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: Would show correlations between coupled protons. In this case, since the aromatic protons are expected to be singlets, no cross-peaks would be observed in the COSY spectrum for them.

HSQC: Would reveal one-bond correlations between protons and the carbon atoms they are directly attached to. This would allow for the unambiguous assignment of the protonated aromatic carbons and the methyl groups.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak and any fragments containing these halogens, due to the natural abundance of their isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br).

Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃) to form an acylium ion, and the loss of the entire ester group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula by comparing the measured exact mass with the calculated mass for possible elemental compositions. For C₉H₈BrClO₃, the calculated exact mass would be a key piece of data for confirming the identity of the compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. By analyzing the frequencies of absorbed or scattered light, one can identify the functional groups present and gain insight into the molecular structure. For a polysubstituted benzene derivative like this compound, the vibrational spectra are complex but can be interpreted by assigning characteristic bands to specific functional groups and skeletal modes.

The vibrational spectrum of this compound is dominated by contributions from the ester, methoxy, and substituted benzene ring moieties. The expected characteristic vibrational frequencies are assigned based on established data for similar aromatic esters and substituted benzenes. brainly.comresearchgate.nettum.de

Carbonyl Group (C=O): The ester carbonyl stretching vibration is one of the most intense and characteristic bands in the IR spectrum. For aromatic esters like methyl benzoate (B1203000), this band typically appears in the range of 1715-1730 cm⁻¹. brainly.com The conjugation of the carbonyl group with the benzene ring slightly lowers its frequency compared to aliphatic esters.

Ester C-O Stretching: The ester group exhibits two C-O stretching vibrations: the asymmetric (C(=O)-O) and symmetric (O-CH₃) stretches. These typically result in strong bands in the 1300-1000 cm⁻¹ region of the spectrum. brainly.com

Aromatic C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically appear as a series of medium to strong bands in the 1600-1400 cm⁻¹ region. researchgate.net The substitution pattern influences the exact position and intensity of these bands.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are expected to occur above 3000 cm⁻¹. researchgate.net

Methoxy Group (O-CH₃): The methoxy group is characterized by C-H stretching vibrations just below 3000 cm⁻¹ (typically around 2950 and 2850 cm⁻¹) and a prominent C-O stretching band, often observed near 1250 cm⁻¹ for aromatic ethers. tum.de

Carbon-Halogen Bonds (C-Br and C-Cl): The stretching vibrations for carbon-bromine and carbon-chlorine bonds are found at lower frequencies. The C-Cl stretch typically appears in the 800-600 cm⁻¹ range, while the C-Br stretch is found at even lower wavenumbers, generally between 600 and 500 cm⁻¹. spectroscopyonline.com These bands can be useful in confirming the presence of the halogen substituents.

The table below summarizes the expected vibrational assignments for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

| Ester Carbonyl | C=O Stretch | 1715 - 1730 | Strong |

| Ester | C-O-C Asymmetric Stretch | 1250 - 1300 | Strong |

| Ester | O-C-C Symmetric Stretch | 1000 - 1100 | Medium-Strong |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium to Strong, Multiple Bands |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Weak to Medium |

| Methoxy Group | C-H Stretch | 2850 - 2960 | Medium |

| Methoxy Group | C-O Stretch | ~1250 | Strong |

| Carbon-Chlorine | C-Cl Stretch | 600 - 800 | Medium to Strong |

| Carbon-Bromine | C-Br Stretch | 500 - 600 | Medium to Strong |

In modern spectroscopic analysis, experimental IR and Raman spectra are often complemented by quantum chemical calculations. researchgate.net Density Functional Theory (DFT) methods, particularly with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to compute the vibrational frequencies of organic molecules. researchgate.net

The theoretical calculations provide a set of vibrational modes and their corresponding frequencies. However, calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and basis set limitations. To achieve better agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor. researchgate.net

For substituted benzoates, studies have shown that the scaled theoretical vibrational frequencies generally show excellent agreement with the experimental FT-IR and FT-Raman data. researchgate.net This comparative approach allows for a more confident and detailed assignment of the observed spectral bands, including complex vibrations in the "fingerprint" region (below 1500 cm⁻¹) which arise from coupled stretching and bending modes of the entire molecule. This synergy between experimental and theoretical results is crucial for a complete vibrational analysis of a complex molecule like this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. libretexts.org The absorption of photons promotes electrons from lower energy occupied molecular orbitals (like bonding π or non-bonding n orbitals) to higher energy unoccupied molecular orbitals (like anti-bonding π* orbitals). elte.hu

The chromophore in this compound is the substituted benzene ring. The electronic spectrum is expected to be characterized by absorptions arising from π → π* transitions within the aromatic system. The presence of substituents on the benzene ring significantly influences the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands.

Methoxy Group (-OCH₃): This is an auxochrome, a group with non-bonding electrons that, when attached to a chromophore, modifies the λ_max and ε. The lone pairs on the oxygen atom can be delocalized into the benzene ring's π-system, increasing the extent of conjugation. This generally leads to a bathochromic shift (shift to longer wavelengths) of the absorption bands.

Halogen Atoms (-Cl, -Br): Halogen atoms also act as auxochromes due to their lone pair electrons. They typically cause a bathochromic shift, although their effect is also influenced by their inductive electron-withdrawing nature.

For substituted benzenes, two primary π → π* transitions are typically observed: the E2-band (around 200-230 nm) and the B-band (around 250-280 nm). For this compound, it is anticipated that these bands will be red-shifted compared to unsubstituted benzene due to the cumulative effect of the methoxy, chloro, and bromo substituents. Additionally, n → π* transitions, involving the non-bonding electrons of the carbonyl oxygen, are possible but are often much weaker and may be obscured by the more intense π → π* bands. youtube.com

| Transition Type | Involved Orbitals | Expected Wavelength Region | Characteristics |

| π → π | π (HOMO) → π (LUMO) | 200 - 300 nm | High intensity (high ε), sensitive to conjugation and substitution. |

| n → π | n (carbonyl oxygen) → π (LUMO) | > 280 nm | Low intensity (low ε), may be solvent-dependent. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and torsional angles, which define the molecular conformation. It also reveals how molecules are arranged in the crystal lattice, governed by intermolecular interactions.

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as Methyl 5-bromo-2-hydroxybenzoate, provides valuable insights into the likely conformation. nih.gov

The benzene ring is expected to be essentially planar. The substituents—ester, methoxy, chlorine, and bromine—will lie in or close to the plane of the ring. The torsional angles between the plane of the ester group and the plane of the benzene ring are typically small in such compounds, indicating a high degree of conjugation. nih.gov Similarly, the methoxy group's C-O bond is expected to be nearly coplanar with the ring.

Key geometric parameters that would be determined include:

Bond Lengths: C-C bonds within the aromatic ring, C=O and C-O bonds of the ester, C-O of the methoxy group, and the C-Cl and C-Br bonds.

Bond Angles: Angles defining the geometry of the substituents and the benzene ring.

Torsional Angles: Describing the orientation of the ester and methoxy groups relative to the aromatic ring.

The arrangement of molecules in the crystal lattice, known as crystal packing, is dictated by a variety of non-covalent intermolecular forces. In the case of this compound, several types of interactions are expected to play a role:

Dipole-Dipole Interactions: The polar carbonyl group of the ester creates a significant dipole moment, leading to dipole-dipole interactions that influence molecular alignment.

Halogen Bonding: Halogen atoms (Cl and Br) can act as electrophilic regions (σ-holes) and participate in halogen bonds with nucleophilic atoms, such as the oxygen of a carbonyl or methoxy group on a neighboring molecule. This type of interaction is increasingly recognized as a significant force in directing crystal packing. researchgate.net

C-H···O Hydrogen Bonds: Weak hydrogen bonds involving aromatic or methyl C-H donors and oxygen acceptors (from carbonyl or methoxy groups) are also common and contribute to the cohesion of the crystal structure.

A complete X-ray crystallographic study would precisely map these interactions, providing a detailed understanding of the supramolecular architecture of this compound in the solid state.

Computational Chemistry and Theoretical Modeling of Methyl 5 Bromo 2 Chloro 4 Methoxybenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, providing a framework to predict molecular properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govresearchgate.net This approach is centered on the concept that the energy of a molecule can be determined from its electron density. For Methyl 5-bromo-2-chloro-4-methoxybenzoate, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), would be used to determine its most stable three-dimensional structure, a process known as geometry optimization. nih.gov This optimization process identifies the arrangement of atoms that corresponds to the minimum energy of the molecule.

The resulting optimized geometry provides key information about bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's shape and steric properties. Furthermore, DFT calculations yield the total electronic energy of the molecule, which is a critical piece of data for assessing its thermodynamic stability.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C-Br Bond Length (Å) | Data not available |

| C-Cl Bond Length (Å) | Data not available |

| C=O Bond Length (Å) | Data not available |

| C-O-C Bond Angle (°) | Data not available |

| Dihedral Angle (Benzene-Ester) (°) | Data not available |

| Total Electronic Energy (Hartree) | Data not available |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.commalayajournal.org

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions. malayajournal.org For this compound, FMO analysis would pinpoint the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

Note: This table is for illustrative purposes. Specific energy values for this compound were not available in the literature reviewed.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for understanding the charge distribution and predicting the sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, different colors represent different values of the electrostatic potential. researchgate.net Regions of negative potential, typically colored red, are electron-rich and are likely sites for electrophilic attack. malayajournal.orgresearchgate.net Conversely, regions of positive potential, usually colored blue, are electron-poor and are susceptible to nucleophilic attack. researchgate.net Green and yellow areas represent regions of intermediate potential. researchgate.net

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the methoxy (B1213986) and ester groups, as well as the halogen atoms, due to their high electronegativity. Positive potential would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wisc.eduaiu.edu This method allows for the investigation of charge delocalization, hyperconjugative interactions, and intramolecular charge transfer. researchgate.net By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stability arising from these electronic effects.

In this compound, Mulliken charge analysis would be expected to show negative charges on the electronegative oxygen, chlorine, and bromine atoms, and positive charges on the carbon and hydrogen atoms. The magnitude of these charges would reflect the inductive and resonance effects of the various substituents on the benzene (B151609) ring.

Table 3: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Mulliken Charge (a.u.) |

| Bromine (Br) | Data not available |

| Chlorine (Cl) | Data not available |

| Carbonyl Oxygen (O) | Data not available |

| Methoxy Oxygen (O) | Data not available |

| Carbonyl Carbon (C) | Data not available |

Mechanistic Pathway Elucidation through Computational Simulation

Identify the most favorable reaction pathway: By comparing the activation energies of different possible mechanisms, the most likely pathway can be determined.

Characterize transition state structures: The geometry and electronic properties of the transition state provide crucial information about the rate-determining step of the reaction.

Investigate the role of catalysts or solvents: Computational models can include the effects of the surrounding environment to provide a more realistic description of the reaction.

Through these simulations, a detailed, atomistic understanding of the chemical transformations of this compound can be achieved, guiding further experimental work and the design of new synthetic routes.

Transition State Characterization and Activation Energy Determination

A fundamental aspect of understanding the chemical reactivity of this compound is the characterization of transition states and the determination of activation energies for its potential reactions. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction.

For a given reaction, such as nucleophilic aromatic substitution, computational chemists can model the pathway from reactants to products. This process involves locating the transition state, which is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. The energy difference between the reactants and the transition state defines the activation energy (Ea).

The mechanism for electrophilic aromatic substitution, a common reaction for benzene derivatives, involves a two-step process. msu.edumasterorganicchemistry.com The initial slow step is the formation of a positively charged benzenonium intermediate (a sigma complex), which represents the rate-determining step and corresponds to the primary transition state. msu.edulibretexts.org The subsequent fast step is the loss of a proton to restore the aromaticity of the ring. msu.edumasterorganicchemistry.com Computational models can precisely calculate the geometry and energy of this transition state. Kinetic data derived from these calculations, such as activation energy and frequency factors, allow for a quantitative comparison of the reactivity of different substrates. bohrium.com

Bonding Evolution Theory (BET) for Electron Density Rearrangements During Reactions

Bonding Evolution Theory (BET) offers a detailed perspective on the chemical reaction mechanism by analyzing the topological changes of the electron density along the reaction pathway. This approach provides a deeper understanding of bond formation and cleavage, moving beyond the classical Lewis structure representations.

BET divides the reaction process into distinct phases based on "catastrophes" in the topology of the Electron Localization Function (ELF). These catastrophes correspond to significant electronic rearrangements, such as the formation of a new bond or the breaking of an existing one. By tracking these changes, BET can describe the sequence of electronic events with high precision. For instance, in a substitution reaction, BET can reveal whether the new bond begins to form before, during, or after the old bond starts to break, thus quantifying the synchronicity of the process.

Application of BET to reactions involving this compound would allow for a meticulous description of how the electron density shifts during, for example, an electrophilic substitution. It would detail the depopulation of the aromatic π-system, the formation of the new carbon-electrophile bond, and the subsequent cleavage of the carbon-hydrogen bond to restore aromaticity. This level of detail helps in rationalizing reaction mechanisms and understanding the subtle influences of the various substituents on the electronic flow during the transformation.

Prediction of Spectroscopic Properties (e.g., NMR, IR, Raman) from Theoretical Models

Computational chemistry is a highly effective tool for predicting the spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: Theoretical models, particularly those using DFT in conjunction with the gauge-invariant atomic orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. researchgate.netnih.gov For a molecule like this compound, calculations would predict the chemical shifts for each unique proton and carbon atom. The accuracy of these predictions can be enhanced by including solvent effects in the calculation. researchgate.net While DFT predictions for paramagnetic molecules may have lower accuracy than for closed-shell species, they remain a powerful predictive tool. nih.gov

IR and Raman Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT and Hartree-Fock (HF) methods. researchgate.net These computed frequencies correspond to the fundamental vibrational modes, which can be visualized to aid in the assignment of experimental IR and Raman spectra. It is common practice to apply a scaling factor to the calculated harmonic force constants to better match the experimental results, which are inherently anharmonic. researchgate.net The table below illustrates a hypothetical comparison between calculated and experimental vibrational frequencies for a substituted benzoate (B1203000), demonstrating the typical accuracy of such predictions.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | 1725 | 1730 |

| Aromatic C=C Stretch | 1600 | 1605 |

| Aromatic C=C Stretch | 1580 | 1585 |

| C-O Stretch | 1250 | 1255 |

| C-Cl Stretch | 750 | 755 |

| C-Br Stretch | 680 | 685 |

This table is illustrative and does not represent actual experimental data for this compound.

Solvation Models and Environmental Effects in Computational Studies

To accurately model chemical systems in a realistic environment, it is crucial to account for the effects of the solvent. chemrxiv.org Implicit solvation models are a computationally efficient way to achieve this by representing the solvent as a continuous medium with a specific dielectric constant. q-chem.com

Several implicit solvation models are available, including:

Polarizable Continuum Models (PCM): This class of models, which includes variations like IEF-PCM, creates a cavity in the dielectric continuum that conforms to the shape of the solute molecule. The solute's charge distribution polarizes the continuum, which in turn creates a reaction field that interacts with the solute, thereby capturing the bulk electrostatic effects of the solvent. q-chem.com

COSMO (Conductor-like Screening Model): This model treats the solvent as a conductor, which simplifies the calculation of the screening charges on the cavity surface. github.io

SMD (Solvation Model based on Density): The SMD model is a universal solvation model that includes contributions from bulk electrostatics as well as non-electrostatic terms related to cavitation, dispersion, and solvent structure. github.ioyoutube.com

These models are essential for accurately predicting properties such as reaction energies, activation barriers, and spectroscopic parameters in solution, as they can differ significantly from gas-phase calculations. chemrxiv.orgresearchgate.net For a molecule like this compound, the choice of solvent would influence its conformational preferences and reactivity, effects that can be effectively studied using these computational tools.

Quantitative Structure-Reactivity Relationships (QSRR) and Predictive Models for Halogenated Benzoates

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to establish a statistical correlation between the chemical structure of a series of compounds and their measured reactivity. nih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), to create a predictive equation. nih.govresearchgate.net

For a series of halogenated benzoates, including this compound, a QSRR model could be developed to predict a specific measure of reactivity, such as the rate constant for a particular reaction.

Key components of a QSRR model for halogenated benzoates would include:

Molecular Descriptors: These are numerical values that encode structural, physicochemical, and electronic features of the molecules. Relevant descriptors might include:

Steric parameters: Molecular volume, surface area, specific substituent steric parameters (e.g., Taft's Es).

Electronic parameters: Dipole moment, partial charges on atoms, HOMO/LUMO energies, Hammett constants (σ) for each substituent.

Topological indices: Descriptors that describe molecular branching and connectivity.

Statistical Method: A method to correlate the descriptors with the observed reactivity.

Model Validation: Rigorous testing of the model's predictive power using both internal (cross-validation) and external test sets of compounds. informaticsglobal.ai

By developing a robust QSRR model, researchers can predict the reactivity of new, unsynthesized halogenated benzoates, thereby guiding experimental efforts and accelerating the discovery of compounds with desired properties. bohrium.comnih.gov

Applications of Methyl 5 Bromo 2 Chloro 4 Methoxybenzoate in Advanced Chemical Synthesis

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The strategic placement of multiple reactive sites on Methyl 5-bromo-2-chloro-4-methoxybenzoate allows it to serve as a foundational building block in multi-step synthetic pathways. The differential reactivity of its functional groups can be exploited to achieve selective transformations, enabling chemists to introduce molecular complexity in a controlled and predictable manner.

A primary application of this compound and its parent carboxylic acid is in the synthesis of high-value pharmaceutical compounds. It is a key precursor for a class of antidiabetic drugs known as SGLT2 (sodium-glucose cotransporter 2) inhibitors, which includes medications like Dapagliflozin and Empagliflozin. thieme-connect.comgoogle.com The synthesis of these complex drugs often begins with a core structure derived from 5-bromo-2-chlorobenzoic acid. nih.govresearchgate.net

The journey from this compound to these therapeutic agents involves several key transformations. Initially, the methyl ester group is typically hydrolyzed (saponified) to the corresponding carboxylic acid, 5-bromo-2-chloro-4-methoxybenzoic acid. google.com This acid is then activated, for instance by converting it to an acyl chloride, and used in a Friedel-Crafts acylation reaction to couple with another aromatic moiety, forming a diarylketone. nih.govresearchgate.net This ketone is a crucial intermediate that undergoes further reactions, including reduction and glycosylation, to ultimately yield the final SGLT2 inhibitor drug. nih.govchemrxiv.org The bromoaryl portion of the molecule is a recognized active fragment in various SGLT2 inhibitor candidates. thieme-connect.comthieme-connect.com

The presence of both bromine and chlorine atoms on the aromatic ring makes this compound an excellent starting material for constructing a wide array of other halogenated compounds. In transition metal-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond. This difference in reactivity allows for selective functionalization at the C-Br position, while leaving the C-Cl bond intact for subsequent transformations.

This selective reactivity is highly valuable for creating diverse molecular libraries. For example, a Suzuki coupling could be used to introduce a new aryl or heteroaryl group at the bromine position, followed by a different coupling reaction at the chlorine position. This stepwise approach provides access to a vast range of polysubstituted biaryl and heteroaryl compounds, which are common motifs in medicinal chemistry and materials science. researchgate.netuzh.ch Furthermore, the functional groups introduced via cross-coupling can be designed to participate in subsequent intramolecular cyclization reactions, providing a pathway to complex halogenated heterocyclic systems. researchgate.net

Derivatization Strategies for Functional Group Transformations

The chemical utility of this compound is further expanded by the array of derivatization strategies that can be applied to its distinct functional groups.

The methyl ester is one of the most readily modified groups on the molecule.

Saponification: The ester can be easily hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide (B78521) (NaOH), in a process known as saponification. google.com This transformation is fundamental to its use in the synthesis of SGLT2 inhibitors, as the resulting carboxylic acid is the reactive species needed for subsequent Friedel-Crafts acylation steps. thieme-connect.comresearchgate.net Industrial-scale processes have been developed for the hydrolysis of related 5-bromo-2-chlorobenzoic acid esters. google.com

Transesterification: While less common for this specific intermediate, the methyl ester could also undergo transesterification. By heating the compound in the presence of a different alcohol and an acid or base catalyst, the methyl group can be exchanged for a different alkyl or aryl group, yielding a new ester. This reaction could be used to modify the physical properties of the molecule or to introduce a functionalized side chain.

The two halogen atoms on the aromatic ring are key sites for derivatization, primarily serving as handles for cross-coupling reactions.

Cross-Coupling Precursors: The compound is an ideal substrate for palladium-catalyzed cross-coupling reactions. Due to the higher reactivity of the C-Br bond, reactions such as Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig amination (with amines) can be performed selectively at the 5-position. researchgate.netuzh.ch This chemoselectivity is a powerful tool for building complex molecules in a controlled, step-wise fashion.

Halogen-Exchange Reactions: It is theoretically possible to exchange one halogen for another, for instance, through a copper-catalyzed aromatic Finkelstein reaction. wikipedia.org However, these reactions can be challenging on electron-poor aromatic rings and may require specific catalytic systems. wikipedia.orgsciencemadness.org Another approach is a halogen-metal exchange, typically using an organolithium reagent like n-butyllithium. This would likely occur preferentially at the more reactive bromine site, generating an aryllithium species that can then react with a variety of electrophiles to introduce new functional groups.

The following table summarizes the potential for selective cross-coupling reactions:

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Expected Reaction Site |

|---|---|---|---|

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or other Pd catalyst + Base | C-Br (preferential) |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst + Cu(I) cocatalyst + Base | C-Br (preferential) |

| Heck Coupling | Alkenes | Pd catalyst + Base | C-Br (preferential) |

| Buchwald-Hartwig Amination | Amines | Pd catalyst + Ligand + Base | C-Br (preferential) |

Beyond modifications at the existing functional groups, the molecule can undergo other transformations.

Ether Cleavage: The methoxy (B1213986) group can be cleaved to reveal a phenol (B47542) using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr). The resulting hydroxyl group provides a new site for functionalization, such as O-alkylation or conversion to a triflate for further cross-coupling.

Nucleophilic Aromatic Substitution (SNAr): While the ring is generally electron-rich due to the methoxy group, the presence of the electron-withdrawing ester group and the chlorine atom ortho to it could potentially allow for nucleophilic aromatic substitution at the C-Cl position under specific conditions, although this would likely require a strong nucleophile and forcing conditions.

This table outlines the primary derivatization strategies for the compound:

| Functional Group | Reaction Type | Typical Reagents | Product Type |

|---|---|---|---|

| Methyl Ester | Saponification | NaOH or KOH, H₂O/MeOH | Carboxylic Acid |

| Bromo Group (C5) | Cross-Coupling | Boronic acids, alkynes, amines (with Pd catalyst) | Biaryls, Alkynylarenes, Anilines |

| Chloro Group (C2) | Cross-Coupling | (Requires harsher conditions than C-Br) | Further substituted aromatics |

| Methoxy Group (C4) | Ether Cleavage | BBr₃, HBr | Phenol |

Applications in Materials Science and Polymer Chemistry

Synthesis of Functional Polymers and Liquid Crystals

There is no available research documenting the use of this compound as a monomer or precursor for the synthesis of functional polymers or liquid crystals.

Development of Advanced Materials with Tunable Properties

No studies have been found that describe the incorporation of this compound into advanced materials to achieve tunable properties.

Industrial Relevance and Scale-Up Considerations in Chemical Production

There is no publicly available information on the industrial production, scale-up processes, or commercial relevance of this compound.

Green Chemistry Principles and Sustainable Synthesis Approaches

Development of Environmentally Benign Synthetic Methods for Benzoate (B1203000) Esters

Traditional esterification methods, such as the Fischer esterification, often rely on harsh conditions and generate significant waste. researchgate.netnih.gov The development of greener alternatives targets the core principles of waste prevention, atom economy, and the use of safer chemicals. researchgate.net

The choice of catalyst is pivotal in aligning a synthesis with green chemistry principles. Conventional methods for methyl benzoate synthesis frequently use homogeneous mineral acids like sulfuric acid, which are corrosive, difficult to recover, and generate substantial acidic waste. uomustansiriyah.edu.iqgoogle.com The shift towards heterogeneous solid acid catalysts represents a significant step forward, as they are often recoverable, reusable, and less corrosive. google.comorganic-chemistry.org

Key advancements in catalytic systems include:

Solid Acid Catalysts : Materials like zeolites, heteropoly acids, and metal-organic frameworks (MOFs) offer a large surface area and adjustable acidity for esterification reactions. uomustansiriyah.edu.iq Zirconium-based solid acids, for instance, have been shown to be effective and reusable catalysts for preparing methyl benzoate compounds, eliminating the need for auxiliary acids and reducing wastewater. google.com

Reusable Heterogeneous Catalysts : Alkaline earth layered benzoates have demonstrated good catalytic activity for the methyl esterification of benzoic acid and can be recycled for multiple reaction cycles with only a slight decrease in conversion, likely due to physical losses during recovery. organic-chemistry.org

Inexpensive Metal Catalysts : Research has shown the efficacy of inexpensive options like Cu2O combined with H-beta zeolite for one-pot reactions, achieving quantitative yields and enhancing the sustainability of the process. retsch.com

The primary goal of these advanced catalytic systems is to improve the atom economy of the reaction. Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. acs.org Reactions with poor atom economy generate more waste. acs.org By facilitating high-yield reactions with minimal byproducts and allowing for catalyst reuse, these systems significantly reduce waste generation. organic-chemistry.orgacs.org

| Catalyst Type | Examples | Key Advantages | Challenges |

|---|---|---|---|

| Homogeneous (Traditional) | Sulfuric Acid, Phosphoric Acid | Low cost, high activity | Corrosive, non-reusable, high waste generation google.com |

| Heterogeneous (Green) | Zeolites, Zirconium/Titanium Solid Acids, Layered Metal Benzoates | Reusable, reduced corrosion, lower wastewater output google.comorganic-chemistry.org | Potentially higher initial cost, possible lower activity than homogeneous counterparts |

| Novel Systems | Cu2O/H-beta Zeolite | Inexpensive, high selectivity, enables one-pot processes retsch.com | May have specific substrate scope |

Solvents account for a large percentage of the non-aqueous mass in pharmaceutical and fine chemical manufacturing, making them a primary target for green chemistry innovations. researchgate.net The ideal "green" procedure would utilize only the starting materials—carboxylic acids and alcohols—without any additional solvents. youtube.com

Strategies to reduce the environmental impact of solvents include:

Safer Solvent Selection : Replacing hazardous solvents is a critical step. For example, acetonitrile has been successfully used as a greener alternative to chlorinated solvents like dichloromethane or hazardous substances like dimethylformamide (DMF) in Steglich esterification, yielding comparable reaction rates and simplifying product purification. researchgate.net

Solventless Conditions : Microwave-assisted synthesis is a powerful technique that can significantly reduce reaction times and often eliminates the need for a solvent altogether. youtube.comacs.org This approach not only prevents pollution but also saves energy. acs.org

Solvent Recovery and Reuse : In processes where solvents are necessary, implementing recovery systems is essential. A combined esterification-extraction process using a water-immiscible solvent allows the ester product to be removed from the aqueous phase as it is formed, shifting the reaction equilibrium towards higher yields. tcu.edu This solvent can then be recovered through distillation and reused. tcu.edu Similarly, CO2-expanded alcohols have been used for the recovery and esterification of carboxylates, with subsequent regeneration of the solvent. tcu.edu

Process intensification refers to the development of smaller, cleaner, and more energy-efficient technologies. It is a key strategy for creating more sustainable and cost-effective chemical processes by reducing equipment size, energy consumption, and waste.

Key techniques for intensifying benzoate ester synthesis include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically shorten reaction times for esterification from hours to minutes, leading to energy savings and often higher yields and purity. youtube.comacs.org

Flow Chemistry and Microreactors : Combining microreactor technology with continuous flow processing offers an economical and environmentally friendly way to conduct organic synthesis. This approach, especially when coupled with microwave heating, provides rapid and reliable synthesis with enhanced thermal control.

Multifunctional Reactors : A prime example is reactive distillation, where the chemical reactor is also the distillation column. This integration of reaction and separation into a single unit can replace multiple pieces of equipment, significantly reducing capital costs and energy consumption. For instance, Eastman Chemicals replaced six distillation columns with one multifunctional column in their methyl acetate process.

| Intensification Technique | Description | Impact on Benzoate Synthesis |

|---|---|---|

| Microwave Heating | Uses microwave energy to heat reactions directly and efficiently. youtube.com | Reduces reaction time from hours to minutes; increases yield and purity; saves energy. acs.org |

| Microreactors/Flow Chemistry | Reactions are performed in a continuous flow through small channels. | Improves heat and mass transfer; enhances safety and control; allows for rapid optimization. |

| Reactive Distillation | Combines chemical reaction and product separation in a single unit. | Increases conversion by continuously removing products; reduces equipment footprint and energy use. |

Mechanochemical Synthesis as a Sustainable Alternative

Mechanochemistry, where chemical transformations are induced by mechanical force, typically through ball milling, is emerging as a highly sustainable synthetic method. researchgate.netyoutube.com Recognized by IUPAC as a revolutionary technology, it offers a powerful alternative to traditional solvent-based reactions. youtube.com

The primary advantages of this approach are:

Solvent-Free Environment : Mechanochemical reactions are generally performed in the solid state, eliminating the need for volatile organic solvents, which are often toxic and constitute the majority of chemical waste. researchgate.net

Enhanced Reaction Rates : The high concentration of reagents in a solvent-free environment can lead to significantly accelerated reactions. researchgate.net

Improved Mass Productivity : By avoiding solvents and simplifying work-up procedures, mechanochemistry can lead to higher mass productivity compared to equivalent solution-based methods. youtube.com

While direct mechanochemical synthesis of Methyl 5-bromo-2-chloro-4-methoxybenzoate is not widely documented, the principles have been successfully applied to related transformations. The use of ball milling has been demonstrated for the synthesis of amides from esters and for the solvent-free reduction of esters, indicating the viability of using esters as reactants in mechanochemical processes. researchgate.netresearchgate.net This suggests a strong potential for developing a direct, solvent-free mechanochemical esterification of 5-bromo-2-chloro-4-methoxybenzoic acid as a green and efficient alternative.

Life Cycle Assessment of Synthesis Pathways for this compound Analogues

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle, from "cradle to gate" (raw material extraction to finished product). For a fine chemical like this compound, an LCA provides a quantitative way to identify environmental "hotspots" and compare the sustainability of different synthetic routes.

An LCA for the synthesis of a benzoate ester analogue would typically involve:

Defining System Boundaries : This includes all steps from the synthesis of starting materials (like 5-bromo-2-chloro-4-methoxybenzoic acid and methanol) through the main reaction, purification, and waste treatment.

Life Cycle Inventory (LCI) : This phase involves collecting data on all inputs (raw materials, energy, solvents) and outputs (product, byproducts, waste streams, emissions) for each step.

Life Cycle Impact Assessment (LCIA) : The inventory data is translated into potential environmental impacts, such as global warming potential, resource depletion, and ecotoxicity.

Studies on similar fine chemical and pharmaceutical syntheses have shown that the major contributors to environmental impact are typically the raw material feedstocks and the energy required for heating, cooling, and separations. Solvents also play a significant role. By coupling process simulation with LCA, it is possible to model different scenarios—for example, using a reusable solid acid catalyst versus sulfuric acid, or employing reactive distillation versus a conventional batch process—to quantify the reduction in environmental impact and guide the development of a truly sustainable synthesis.

Future Directions and Emerging Research Areas

Exploration of Novel Catalytic Systems for Targeted Synthesis and Derivatization

The synthesis and functionalization of halogenated benzoates are heavily reliant on catalytic processes. Future research will focus on discovering and optimizing novel catalytic systems to improve selectivity, efficiency, and sustainability. A significant area of exploration is the development of advanced palladium-based catalysts. For instance, mechanochemical methods that activate aluminum foil for palladium-catalyzed deuteration of aryl halides using D₂O represent a move towards more sustainable and solvent-free approaches. rsc.org Such strategies could be adapted for the selective synthesis and modification of Methyl 5-bromo-2-chloro-4-methoxybenzoate, offering high yields and deuterium (B1214612) incorporation within short reaction times. rsc.org

Furthermore, the development of catalyst-free methods presents a green alternative to traditional synthesis, minimizing toxic waste and simplifying product purification. bohrium.comresearchgate.netbohrium.com Research into reactions that can proceed at room temperature in sustainable solvents like ethanol (B145695) will be crucial. bohrium.comresearchgate.net These methods, which boast high atom economy and quantitative yields, could be applied to the synthesis of precursors or derivatives of this compound.

| Catalytic Approach | Potential Advantage for Halogenated Benzoate (B1203000) Synthesis | Key Research Focus |

| Palladium-Catalyzed Mechanochemistry | Solvent-free, rapid, high deuterium incorporation for labeling studies. rsc.org | Adapting methods for complex substitution patterns. |

| Catalyst-Free Synthesis | High atom economy, no toxic waste, simplified purification. bohrium.comresearchgate.net | Expanding substrate scope and reaction types. |

| Bioinspired Catalysis | Environmentally benign, potential for high selectivity. researchgate.net | Application to heterocyclic synthesis from benzoate precursors. |

Advanced Computational Studies for Rational Design and Mechanistic Prediction

Computational chemistry is an indispensable tool for understanding and predicting the behavior of complex molecules. Advanced computational studies, particularly using Density Functional Theory (DFT), will play a pivotal role in the rational design of novel derivatives of this compound and in predicting the mechanisms of their synthesis.

Integration of Machine Learning for Reaction Optimization and Discovery

The synergy between machine learning (ML) and chemistry is revolutionizing how chemical reactions are optimized and discovered. beilstein-journals.org For a compound like this compound, ML algorithms can accelerate the discovery of optimal reaction conditions, leading to improved yields and selectivity. beilstein-journals.orgduke.edu

ML models can be trained on large datasets of chemical reactions to predict outcomes, recommend reaction conditions, and even suggest novel synthetic pathways. beilstein-journals.orgrjptonline.org Techniques like Bayesian optimization (BO) have proven effective in increasing the efficiency of reaction optimization campaigns, even with limited experimental data. duke.edudoaj.org By iteratively suggesting experiments based on previous results, these algorithms can navigate complex reaction landscapes to find optimal conditions much faster than traditional expert-guided methods. doaj.org The integration of ML with high-throughput experimentation (HTE) will further automate and accelerate this process, enabling the rapid screening of catalysts, solvents, and other reaction parameters to refine the synthesis of halogenated benzoates. beilstein-journals.org

| Machine Learning Application | Description | Potential Impact |

| Reaction Condition Optimization | Using algorithms like Bayesian optimization to fine-tune parameters (temperature, stoichiometry, etc.) for better yield and purity. doaj.orgrsc.org | Reduced resource consumption and faster process development. doaj.org |

| Predictive Modeling | Training models to predict reaction outcomes (e.g., yield, side products) based on reactants and conditions. rjptonline.org | Enhanced understanding of reaction mechanisms and improved synthetic planning. |

| Automated Synthesis | Combining ML algorithms with robotic platforms for automated high-throughput experimentation and real-time optimization. beilstein-journals.org | Accelerated discovery of novel synthetic routes and derivatives. |

Development of Biodegradable Derivatives and Sustainable Applications

The environmental impact of halogenated organic compounds is a significant concern, driving research towards more sustainable alternatives. A key future direction for compounds like this compound is the development of biodegradable derivatives. Research has shown that certain halogenated benzoates can be dehalogenated by microbial communities, a process that can be stimulated by other halogenated aromatic compounds. dss.go.th Understanding these microbial degradation pathways could inform the design of new benzoate derivatives with enhanced biodegradability.